molecular formula C14H19N5O3S B2974200 4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034359-71-0

4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2974200
CAS No.: 2034359-71-0
M. Wt: 337.4
InChI Key: FQPUYVPUMYNXNV-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an imidazole sulfonyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

    Introduction of the Imidazole Sulfonyl Group: The imidazole ring is synthesized separately, often starting from 1-methylimidazole. The sulfonylation of the imidazole ring is achieved using reagents like sulfonyl chlorides.

    Coupling Reaction: The final step involves coupling the sulfonylated imidazole with the pyrrolidine and attaching this moiety to the pyrimidine core through an ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine and imidazole rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by nucleophiles.

Scientific Research Applications

4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-mercaptopyrimidine: Similar pyrimidine core but with a mercapto group instead of the imidazole sulfonyl-pyrrolidine moiety.

    1-methylimidazole: Shares the imidazole ring but lacks the pyrimidine and sulfonyl groups.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness

4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to its combination of a pyrimidine ring with an imidazole sulfonyl-pyrrolidine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4,6-dimethyl-2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10-6-11(2)17-14(16-10)22-12-4-5-19(7-12)23(20,21)13-8-18(3)9-15-13/h6,8-9,12H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPUYVPUMYNXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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